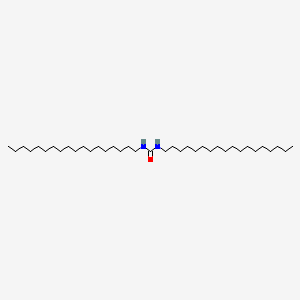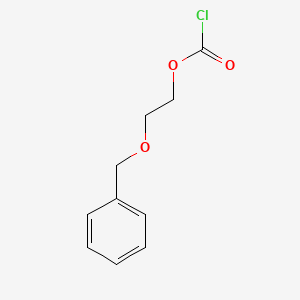
(Phenylthio)acetyl chloride
Descripción general
Descripción
Phenylthio)acetyl chloride (PTAC) is an organosulfur compound with the chemical formula C6H5SCH2COCl. It is a colorless liquid with a pungent odor and is soluble in many organic solvents. PTAC is a useful reagent in organic synthesis and has a wide range of applications in the fields of biochemistry and medicinal chemistry. PTAC is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
1. Synthesis of Glycosides
(Phenylthio)acetyl chloride is used in synthesizing glycosides. Kondo, Abe, and Goto (1988) demonstrated its application in creating the 2α-glycoside of N-acetylneuraminic acid, a sialic acid derivative. This process involves the addition of phenylsulfenyl chloride to a 2-deoxy-2,3-dehydro-N-acetylneuraminic acid derivative.
2. Synthesis of Phosphonic Acid Derivatives
Yuan, Chen, and Wang (1991) explored the use of acetyl chloride in synthesizing amino(aryl)methylphosphonic acid derivatives. This involved a three-component condensation reaction, where acetyl chloride facilitated the formation of key intermediates in the synthesis of phosphonopeptide with a P-N bond.
3. Antibacterial Activity of Organometallic Dithio Complexes
Singh, Gupta, and Nath (2000) studied the antibacterial activity of organomercury and organotin dithio complexes. They found that organomercury dithiolates exhibited significant antibacterial properties, with phenylmercuric acetate being a crucial component in these complexes.
4. Synthesis of Acetophenones and Alkanones
Ishibashi, Takamuro, Mizukami, Irie, and Ikeda (1989) demonstrated the synthesis of α-sulfenylated acetophenones and alkanones. They used phenylthio-acetyl chloride in Friedel-Crafts acylation of arenes, indicating its role in creating important intermediates in organic synthesis.
5. General Synthesis Applications
Pei Wen (2011) summarized the broad applications of phenylthio acetyl childe in organic synthesis. This includes its use in synthesizing antibiotic reagents β-lactam, chiral auxiliary reagent, α-sulfenylated keton, and allenic esters.
Propiedades
IUPAC Name |
2-phenylsulfanylacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClOS/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOLQIUHVMTAAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398915 | |
| Record name | (Phenylthio)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Phenylthio)acetyl chloride | |
CAS RN |
7031-27-8 | |
| Record name | (Phenylthio)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Phenylthio)acetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[(Diphenylphosphinyl)methyl]-N-methylaniline](/img/structure/B1598531.png)

